Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate
Description
tert-Butyl (2-cyanopyrimidin-5-yl)methylcarbamate is a pyrimidine derivative featuring a tert-butyl carbamate group attached to a methyl-substituted pyrimidine ring.
Properties
Molecular Formula |
C11H14N4O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-[(2-cyanopyrimidin-5-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-7-8-5-13-9(4-12)14-6-8/h5-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
CTZOJSVMLQRBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(N=C1)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate typically involves the reaction of 2-cyanopyrimidine with tert-butyl chloroformate and a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanopyrimidine ring into different functional groups.
Scientific Research Applications
Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis Table
*Estimated based on analogs.
Biological Activity
Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate is a chemical compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a tert-butyl group, a methylcarbamate moiety, and a cyanopyrimidine ring, suggest various interactions with biological targets. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 234.26 g/mol. The compound's structure is characterized by:
- Tert-butyl group : A bulky substituent that can influence the lipophilicity and bioavailability.
- Cyanopyrimidine ring : A heterocyclic structure that is often associated with various pharmacological activities.
- Methylcarbamate moiety : Known for its role in enhancing the stability and activity of compounds.
In Vitro Studies
In vitro studies have suggested that pyrimidine derivatives can exhibit significant biological activities. For instance, compounds featuring similar structural motifs have been shown to act as inhibitors of acetylcholinesterase and β-secretase, which are crucial in the context of Alzheimer's disease. These findings indicate potential neuroprotective effects of this compound through modulation of amyloid beta peptide aggregation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Contains a cyanopyrimidine structure | |
| Tert-butyl (5-aminopyridin-2-YL)methylcarbamate | Contains an amino group instead of cyano | |
| Tert-butyl carbamate | Lacks pyrimidine structure |
This table highlights the uniqueness of this compound, particularly its specific substitution pattern on the pyrimidine ring, which may influence its biological activity differently compared to other similar compounds.
Case Studies and Research Findings
- Neuroprotective Effects : In studies involving related compounds, it was observed that certain pyrimidine derivatives could significantly reduce cell death induced by amyloid beta peptides in astrocyte cultures. Although direct studies on this compound are lacking, the implications suggest that it may exhibit similar protective effects against neurotoxicity .
- Pharmacological Potential : The structural features of this compound position it as a candidate for further exploration in drug development targeting neurodegenerative diseases. Its ability to inhibit key enzymes involved in amyloidogenesis could make it a valuable lead compound for therapeutic interventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
